molecular formula C9H6FNO B1322307 4-Fluoro-1H-indole-3-carbaldehyde CAS No. 23073-31-6

4-Fluoro-1H-indole-3-carbaldehyde

Cat. No. B1322307
CAS RN: 23073-31-6
M. Wt: 163.15 g/mol
InChI Key: CMNRHJOJYQIGDD-UHFFFAOYSA-N
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Description

The compound 4-Fluoro-1H-indole-3-carbaldehyde is a fluorinated indole derivative, which is a class of compounds known for their significance in medicinal chemistry due to their presence in a variety of pharmacologically active molecules. While the provided data does not directly discuss 4-Fluoro-1H-indole-3-carbaldehyde, it does provide insights into the synthesis and properties of related heterocyclic compounds, which can be extrapolated to understand the characteristics of 4-Fluoro-1H-indole-3-carbaldehyde.

Synthesis Analysis

The synthesis of related heterocyclic compounds, such as 4-(phenylsulfonyl)-4H-furo[3,4-b]indole, involves a multi-step process starting from indole. This process includes protection of the indole, lithiation, treatment with an aldehyde, and cyclization to yield the fused heterocycle . Although the synthesis of 4-Fluoro-1H-indole-3-carbaldehyde is not explicitly described, similar synthetic strategies could potentially be applied, with modifications to introduce the fluorine atom at the appropriate position on the indole ring.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been investigated both experimentally and theoretically . The study utilized computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) to optimize the molecular structure and predict vibrational frequencies. These methods could also be applied to 4-Fluoro-1H-indole-3-carbaldehyde to gain insights into its molecular structure and properties.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from molecular docking studies and frontier molecular orbital analysis. For instance, the molecular docking study of the pyrazole derivative indicates that the fluorine atom and the carbonyl group play crucial roles in binding, suggesting potential inhibitory activity against certain enzymes . By analogy, the fluorine atom in 4-Fluoro-1H-indole-3-carbaldehyde may similarly influence its reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often characterized by their electronic structure, which can be examined through natural bonding orbital analysis and frontier molecular orbital analysis. These analyses reveal the stability of the molecule, charge delocalization, and potential sites for nucleophilic and electrophilic attack . The first hyperpolarizability of such compounds can also be calculated to assess their potential in nonlinear optics. Although specific data for 4-Fluoro-1H-indole-3-carbaldehyde is not provided, these general principles can be applied to predict its physical and chemical properties.

Scientific Research Applications

1. Multicomponent Reactions (MCRs) in Chemical Synthesis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .

2. Pharmaceutical Chemistry

1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives . Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .

3. Biological Activities of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Safety And Hazards

This compound is associated with certain hazards. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Future Directions

The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . This highlights the potential future directions for the use of 4-Fluoro-1H-indole-3-carbaldehyde in the field of pharmaceutical chemistry.

properties

IUPAC Name

4-fluoro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNRHJOJYQIGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622793
Record name 4-Fluoro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1H-indole-3-carbaldehyde

CAS RN

23073-31-6
Record name 4-Fluoro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Yang, W Moreira, SA Nyantakyi, H Chen… - Journal of medicinal …, 2017 - ACS Publications
Antibacterials that disrupt cell membrane function have the potential to eradicate “persister” organisms and delay the emergence of resistance. Here we report the antimycobacterial …
Number of citations: 74 pubs.acs.org
AL McCollum - 2015 - ir.vanderbilt.edu
Stimulant dependence is a prolonged relapsing condition that can be exhibited by reinstatement animal models. Dopamine D 4 receptor antagonists are shown to interrupt drug seeking …
Number of citations: 2 ir.vanderbilt.edu
L Edmeades - 2022 - researchspace.auckland.ac.nz
Management of bacterial infections represents a growing global issue that if left unchecked could threaten the advances of modern medicine. This is largely due to the increasing …
Number of citations: 0 researchspace.auckland.ac.nz
S Johannsen, RM Gierse, A Krüger, RL Edwards… - 2022 - chemrxiv.org
… The final indole 25 was synthesized by reduction of 1benzyl-4-fluoro-1H-indole-3-carbaldehyde (420 mg, 1.46 mmol, 1.0 equiv.) following procedure IC, using NaBH4 (175 mg, 4.67 …
Number of citations: 3 chemrxiv.org
NZ NO, PA OM, PL PH, RO QA, RU RS - researchgate.net
INDIA 560078 (IN). KADAMBARI, VS Naga Rajesh; No. 49, Shilpa Vidya, First Main Road, JP Nagar 3rd Phase, Bangalore, INDIA 560078 (IN). JAGANNATH, S; No. 49, Shilpa Vidya, …
Number of citations: 2 www.researchgate.net
A Luc, JCA Oliveira, P Boos, N Jacob, L Ackermann… - Chem Catalysis, 2023 - cell.com
Expanding the borders of asymmetric synthesis by designing original chiral molecules and sustainable strategies to synthesize them holds great promise not only for the pharmaceutical …
Number of citations: 1 www.cell.com
QD Wanga, B Zhoua, JM Yangb, D Fangb, J Rena… - 2017
Number of citations: 0

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